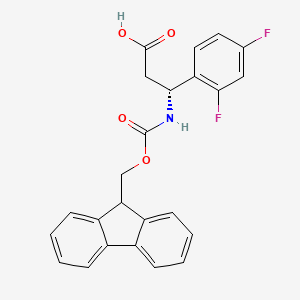

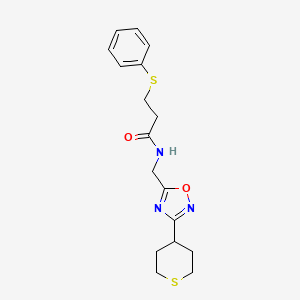

![molecular formula C18H25N5O3 B2526813 4,7,8-三甲基-6-(氧杂环己烷-2-基甲基)-2-丙基嘌呤[7,8-a]咪唑-1,3-二酮 CAS No. 876674-45-2](/img/structure/B2526813.png)

4,7,8-三甲基-6-(氧杂环己烷-2-基甲基)-2-丙基嘌呤[7,8-a]咪唑-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione" is a structurally complex molecule that falls within the class of purine imidazole derivatives. These compounds are of significant interest due to their potential biological activities, which include antidepressant, antinociceptive, cytotoxic, antioxidant, and antimicrobial effects. The papers provided discuss various derivatives of imidazole and purine, which offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds.

Synthesis Analysis

The synthesis of related imidazole derivatives often involves multi-step chemical reactions, starting from simple precursors to more complex structures. For instance, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their biological activities, indicating a methodological approach to obtaining such compounds . Similarly, the synthesis of novel spiro-linked and imidazoline derivatives from 3-phenyl-3-aminoquinoline-2,4-diones demonstrates the versatility of reactions involving imidazole rings . The intramolecular alkylation of purine diones to obtain 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones further exemplifies the synthetic strategies employed in this chemical space .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of nitrogen atoms within the imidazole ring, which can engage in various chemical interactions. The structural characterization of these compounds is typically achieved using spectroscopic methods such as 1H, 13C NMR, IR, and MS data, and in some cases, 15N NMR data . X-ray diffraction has also been used to confirm the structures of some derivatives .

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions, including rearrangements and reactions with isothiocyanates to yield novel compounds . These reactions can lead to unexpected pathways, resulting in the formation of new indole and imidazolinone derivatives, which are of interest due to their potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as lipophilicity and metabolic stability, are crucial for their biological activity and drug-likeness. These properties can be determined using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . The cytotoxicity of imidazoquinolinedione derivatives against various cancer cell lines provides information on their potential as anticancer drugs . Additionally, the antioxidant and antimicrobial activities of benzo[d]imidazole derivatives have been evaluated, contributing to the understanding of their chemical properties and potential therapeutic applications .

科学研究应用

合成和生物活性

内酰胺和酸酰胺的缩醛

研究人员合成了7,8-聚亚甲基次黄嘌呤的衍生物,它们是各种6-取代嘌呤的前体。这些化合物因其抗病毒和抗高血压活性而受到研究,突出了从与所讨论化合物相似的复杂分子结构中衍生的嘌呤类似物的潜在药用应用 (Nilov等,1995).

二取代1-苄基咪唑的合成

本研究详细阐述了创建嘌呤类似物的重要前体,展示了咪唑基化合物在合成具有生物活性的分子中的多功能性 (Alves等,1994).

N-(咪唑-1-基甲基)邻苯二甲酰亚胺

通过使N-(溴甲基)邻苯二甲酰亚胺与咪唑反应来制备和对该化合物的晶体结构进行分析,突出了咪唑衍生物的结构复杂性和潜在反应性,可用于药学中的进一步应用 (Wang等,2008).

抗癌应用

咪唑喹啉二酮衍生物的合成和细胞毒性

一项专注于合成2-甲基-1-取代-咪唑[4,5-g]喹啉-4,9-二酮及其衍生物的研究揭示了对人结肠瘤细胞的高细胞毒性。这项研究举例说明了如何对嘌呤环进行类似于查询中结构的修饰,从而产生有效的抗癌剂 (Suh等,2000).

功能化合物的合成

反应性咪唑中间体

该研究证明了咪唑中间体可用于合成功能性环状碳酸酯,展示了咪唑衍生物在创造具有潜在生物医学应用的材料中的广泛用途 (Olsson等,2014).

作用机制

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

未来方向

属性

IUPAC Name |

4,7,8-trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3/c1-5-8-21-16(24)14-15(20(4)18(21)25)19-17-22(10-13-7-6-9-26-13)11(2)12(3)23(14)17/h13H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAKFGZUKAQKRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2C(=C(N3CC4CCCO4)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 3163059 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B2526733.png)

![N-(5-chloro-2-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526740.png)

![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)

![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)

![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)